![molecular formula C11H12Cl2O B1416512 7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 58023-29-3](/img/structure/B1416512.png)
7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
Overview
Description
7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (7-C5-C2-D2-D3-B1) is a synthetic compound derived from the benzofuran family. It is a colorless, odorless crystalline solid. 7-C5-C2-D2-D3-B1 has been widely studied by scientists due to its many potential applications in the fields of biochemistry, medicine, and research.
Scientific Research Applications
Anticancer Agent Development
7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran: has been utilized in the synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine indole derivatives which are investigated for their anticancer properties . These derivatives have shown promising results in inhibiting the growth of gastric cancer cells MGC-803 by suppressing the ERK signaling pathway. This pathway is crucial for cell proliferation and survival, making it a target for anticancer therapies.
Synthesis of Antidepressant Molecules
The compound serves as a precursor in the synthesis of molecules with potential antidepressant effects. It’s involved in metal-catalyzed reactions that are key to creating structural motifs found in antidepressant drugs . This includes tricyclic antidepressants and selective serotonin reuptake inhibitors, which are mainstays in the treatment of depression.
Organic Synthesis
Due to its versatile properties, 7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is valuable in organic synthesis. It can be used to create a variety of complex molecules for further research and development in various fields of chemistry.
Safety and Hazards
properties
IUPAC Name |
7-chloro-5-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2)5-8-3-7(6-12)4-9(13)10(8)14-11/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVAWMGMUAWRNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)CCl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185245 | |
Record name | 7-Chloro-5-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
CAS RN |
58023-29-3 | |
Record name | 7-Chloro-5-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58023-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-5-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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